2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound contains several functional groups including a thieno[2,3-d]pyrimidin-4-one, a dimethoxy-dihydro-isoquinoline, and a sulfanyl group. These groups suggest that the compound could have interesting biological activities, as these types of structures are often found in bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thieno[2,3-d]pyrimidin-4-one ring, the introduction of the sulfanyl group, and the formation of the dimethoxy-dihydro-isoquinoline .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the dimethoxy-dihydro-isoquinoline suggests potential for interesting chemical properties and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the sulfanyl group could potentially be oxidized, and the thieno[2,3-d]pyrimidin-4-one ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of its functional groups. For example, the presence of the sulfanyl group could potentially make the compound more polar .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Researchers have developed convenient synthetic methods for generating complex molecules including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the versatility of these compounds for further chemical modifications and potential applications in drug development (Zaki, Radwan, & El-Dean, 2017). These methods enable the exploration of pharmacological activities through structural variations, suggesting a pathway for the synthesis of related compounds, including the one mentioned.
Potential Pharmacological Activities
Several studies have synthesized novel compounds with structures similar to the specified molecule, investigating their antioxidant, antimicrobial, and antitubercular activities. For instance, Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azitidinone analogues and evaluated their in vitro antimicrobial and antitubercular activities, providing insights into the therapeutic potential of such compounds (Chandrashekaraiah et al., 2014). This research suggests that compounds with similar structural features might also possess significant biological activities, underscoring the importance of synthetic and medicinal chemistry in drug discovery.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolines, have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and a target of interest in both breast and prostate cancer .
Mode of Action
Based on the structure of similar compounds, it can be inferred that the compound may interact with its target enzyme through the formation of hydrogen bonds and hydrophobic interactions . The carboxylate group of the compound may occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Given that similar compounds inhibit akr1c3 , it can be inferred that this compound may affect the steroid hormone metabolism pathway. Inhibition of AKR1C3 can disrupt the balance of steroid hormones, potentially leading to therapeutic effects in hormone-dependent cancers.
Pharmacokinetics
The compound’s structure suggests that it may have good cellular potency
Result of Action
Inhibition of akr1c3 by similar compounds has been associated with disruption of steroid hormone balance, which can have therapeutic effects in hormone-dependent cancers .
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S2/c1-20-9-11-21(12-10-20)25-18-40-30-29(25)31(37)35(24-7-5-4-6-8-24)32(33-30)41-19-28(36)34-14-13-22-15-26(38-2)27(39-3)16-23(22)17-34/h4-12,15-16,18H,13-14,17,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBYUBHDVRBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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